AZD0156 - 1821428-35-6

AZD0156

Catalog Number: EVT-260409
CAS Number: 1821428-35-6
Molecular Formula: C26H31N5O3
Molecular Weight: 461.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

AZD0156 is a small molecule inhibitor that selectively targets ATM kinase. [] It is classified as a DNA damage response (DDR) inhibitor, specifically an ATM kinase inhibitor. [, ] AZD0156 plays a crucial role in scientific research, particularly in the field of oncology, by allowing researchers to study the effects of ATM kinase inhibition on various cellular processes, such as DNA damage repair, cell cycle regulation, and cellular responses to radiation and chemotherapy. [, , , ]

Future Directions
  • Clinical trials: AZD0156 is currently undergoing clinical trials to evaluate its safety and efficacy in patients with various cancer types, both as a single agent and in combination with other therapies. [, ]

  • Biomarker development: Identifying biomarkers that predict response to AZD0156 could help personalize treatment and improve clinical outcomes. [, , ]

  • Exploring new combination therapies: Investigating the combination of AZD0156 with other targeted therapies, immunotherapies, or novel drug delivery systems could further enhance its anti-cancer activity. [, ]

  • Investigating its potential in non-oncological diseases: The role of ATM in other diseases like ADPKD and cataract warrants further investigation, and AZD0156 could be a valuable tool for such research. [, ]

AZD6738

    Compound Description: AZD6738 is a potent and selective inhibitor of the ataxia telangiectasia and Rad3-related (ATR) kinase, another key player in the DNA damage response (DDR) pathway. Like ATM, ATR is activated by DNA damage and participates in DNA repair and cell cycle arrest [, , , ].

    Relevance: AZD6738 is often investigated in combination with AZD0156 to determine synergistic effects on tumor cell death and overcome resistance mechanisms. The combination has shown promise in preclinical models, particularly in cancers with inherent homologous recombination (HR) deficiencies or those that upregulate toxic non-homologous end joining (NHEJ) upon ATM inhibition [, , , ].

Olaparib (AZD2281)

    Compound Description: Olaparib, also known as AZD2281, is a potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1/2, involved in the repair of single-strand DNA breaks [, , , , , , ].

    Relevance: Olaparib is frequently studied in conjunction with AZD0156 to enhance the efficacy of both agents in tumors. The rationale stems from the synthetic lethality observed with combined PARP and ATM inhibition, where simultaneous disruption of these DNA repair pathways leads to tumor cell death [, , , , , , ].

KU-60019

    Compound Description: KU-60019 is a potent and selective small molecule inhibitor of ATM kinase [].

    Relevance: Similar to AZD0156, KU-60019 inhibits ATM kinase activity, making it valuable for investigating the role of ATM in DNA repair and its interaction with other DDR inhibitors like PARP inhibitors. Comparing the effects of different ATM inhibitors helps understand whether observed synergies are specific to a particular inhibitor or a class effect [].

Veliparib

    Compound Description: Veliparib is another potent inhibitor of PARP enzymes, like Olaparib, which interferes with DNA single-strand break repair [].

    Relevance: Similar to Olaparib, Veliparib, in combination with ATM inhibition, explores the synthetic lethality concept in targeting multiple DNA damage repair pathways. Studying different PARP inhibitors alongside AZD0156 clarifies the interplay between PARP and ATM inhibition and its therapeutic potential in various cancers [].

Irinotecan (SN-38)

    Compound Description: Irinotecan, a topoisomerase I inhibitor, is a chemotherapy agent used to treat various cancers, including colorectal cancer [, , , , ]. SN-38 is the active metabolite of irinotecan [].

    Relevance: AZD0156 is investigated in combination with Irinotecan to enhance the antitumor activity observed with irinotecan alone. This strategy stems from the ability of AZD0156 to potentiate the effects of DNA-damaging agents such as irinotecan, promoting tumor cell death [, , , , ].

5-Fluorouracil (5FU)

    Compound Description: 5-Fluorouracil (5FU) is an antimetabolite chemotherapy drug used to treat a variety of cancers, often in combination with irinotecan as FOLFIRI [].

    Relevance: The combination of AZD0156, irinotecan, and 5FU has been investigated in preclinical models of colorectal cancer. While the addition of 5FU to the AZD0156/irinotecan combination did not significantly enhance tumor growth inhibition in most models, it did not diminish the synergistic effect observed with the doublet therapy [].

Gemcitabine

    Compound Description: Gemcitabine is a chemotherapy drug used to treat various cancers, including pancreatic cancer [, , ].

    Relevance: The combination of AZD0156 with gemcitabine has demonstrated increased efficacy in preclinical models of pancreatic cancer, highlighting the potential of targeting DNA damage response pathways in combination with chemotherapy in this aggressive disease [, , ].

Staurosporine

    Compound Description: Staurosporine is a broad-spectrum protein kinase inhibitor, including protein kinase C (PKC) [].

    Relevance: Staurosporine is used in combination with AZD0156 in B-cell acute lymphoblastic leukemia (B-ALL) preclinical models. The rationale lies in the finding that both PKC and ATM contribute to the stabilization and overexpression of the TET1 protein, an oncogenic driver in B-ALL. Combining AZD0156 with staurosporine synergistically inhibits B-ALL cell survival and leukemia progression [].

Vincristine

    Compound Description: Vincristine is a chemotherapy drug used to treat various cancers, including B-cell acute lymphoblastic leukemia (B-ALL) [].

    Relevance: Similar to the rationale for combining AZD0156 with staurosporine, the addition of AZD0156 to vincristine treatment showed a synergistic effect on inhibiting refractory/relapsed B-ALL cell survival and leukemia progression in patient-derived xenograft (PDX) models [].

Novobiocin

    Compound Description: Novobiocin is an aminocoumarin antibiotic with inhibitory activity against bacterial DNA gyrase. Recent studies have identified novobiocin as an inhibitor of DNA polymerase theta (POLQ), a key enzyme involved in microhomology-mediated end joining (MMEJ) DNA repair [].

    Relevance: In mantle cell lymphoma (MCL) models, novobiocin exhibited significant cytotoxic effects, particularly in ATM-deficient cells. Combining novobiocin with AZD0156 showed a synergistic effect in killing ATM-proficient MCL cells, highlighting a potential therapeutic strategy for MCL, particularly in relapsed or refractory cases [].

ART558

    Compound Description: ART558 is a small-molecule inhibitor of DNA polymerase theta (POLQ), similar to novobiocin [].

    Relevance: Like novobiocin, ART558 showed promising antitumor activity in mantle cell lymphoma (MCL) models. Both ART558 and novobiocin, in combination with AZD0156, synergistically killed ATM-proficient MCL cells, suggesting that targeting POLQ and ATM could be an effective strategy in this type of cancer [].

KU-60648

    Compound Description: KU-60648 is a potent and selective inhibitor of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs), a critical enzyme involved in DNA double-strand break repair by non-homologous end joining (NHEJ) [].

CC-115

    Compound Description: CC-115 is a dual inhibitor targeting both DNA-PKcs and mTOR [, ].

    Relevance: Similar to KU-60648, CC-115 affects the DNA damage response pathway. Investigating its effects in combination with ionizing radiation, particularly concerning senescence induction, can provide valuable insights for optimizing radiotherapy regimens alongside DDR inhibitors like AZD0156 [, ].

Overview

AZD0156 is a potent and selective inhibitor of the ataxia-telangiectasia mutated protein kinase, which plays a crucial role in the cellular response to DNA damage. This compound has garnered attention for its potential applications in enhancing the efficacy of cancer treatments, particularly in combination with radiotherapy and other chemotherapeutic agents. Developed by AstraZeneca, AZD0156 has shown significant promise as a radiosensitizer, making it a subject of extensive research in oncology.

Source

AZD0156 was synthesized internally at AstraZeneca laboratories. The compound is characterized by its ability to inhibit the auto-phosphorylation of ataxia-telangiectasia mutated protein, thereby interfering with its signaling pathways that are activated in response to DNA damage .

Classification

AZD0156 falls under the category of kinase inhibitors, specifically targeting the ataxia-telangiectasia mutated kinase. This classification places it within a broader group of compounds that modulate cellular signaling processes related to DNA repair mechanisms.

Synthesis Analysis

Methods

The synthesis of AZD0156 involves several chemical reactions that yield a compound with high bioavailability and selectivity. The synthesis process includes:

  1. Starting Materials: The synthesis begins with specific organic compounds that serve as precursors.
  2. Reagents and Catalysts: Various reagents are used to facilitate chemical transformations, including amines and alkylating agents.
  3. Purification Techniques: Post-synthesis, AZD0156 is purified using techniques such as liquid chromatography to ensure high purity levels suitable for biological testing.

Technical Details

The synthetic pathway has been optimized to enhance yield and minimize by-products. Analytical methods such as mass spectrometry and nuclear magnetic resonance spectroscopy are employed to confirm the structure and purity of AZD0156 during the synthesis process .

Molecular Structure Analysis

Structure

AZD0156 has a complex molecular structure characterized by specific functional groups that contribute to its inhibitory activity against ataxia-telangiectasia mutated kinase. The molecular formula is C16_{16}H22_{22}N4_{4}O, indicating the presence of nitrogen-containing groups essential for its biological activity.

Data

  • Molecular Weight: Approximately 286.37 g/mol
  • IUPAC Name: 8-{6-[3-(Dimethylamino)propoxy]pyridin-3-yl}-3-methyl-1-tetrahydro-2H-pyran-2-one
  • Chemical Structure Representation: The structure can be visualized using chemical drawing software or databases that provide 2D and 3D representations.
Chemical Reactions Analysis

Reactions

AZD0156 primarily acts through competitive inhibition of ataxia-telangiectasia mutated kinase, affecting various downstream signaling pathways involved in DNA damage repair. Key reactions include:

  1. Inhibition of Auto-phosphorylation: AZD0156 prevents the phosphorylation of ataxia-telangiectasia mutated kinase at serine 1981, which is critical for its activation following DNA damage.
  2. Impact on Substrate Phosphorylation: The compound also affects the phosphorylation status of several ATM substrates, including KAP1, RAD50, and CHK2, thereby disrupting normal DNA repair processes .

Technical Details

The potency of AZD0156 is quantified through in vitro assays measuring its IC50_{50}, which is reported to be as low as 0.58 nmol/L in certain cell lines, demonstrating its effectiveness as an ATM inhibitor .

Mechanism of Action

Process

AZD0156 functions by inhibiting the activity of ataxia-telangiectasia mutated kinase, which is activated in response to DNA double-strand breaks. The inhibition leads to:

  1. Reduced Signaling Pathways: By blocking ATM signaling, AZD0156 compromises the cell's ability to repair DNA damage effectively.
  2. Enhanced Radiosensitivity: The compound sensitizes tumor cells to radiation therapy by impairing their DNA repair capabilities, leading to increased cell death upon irradiation .

Data

Preclinical studies have demonstrated that treatment with AZD0156 prior to radiation exposure significantly enhances cell lethality compared to radiation alone, indicating its potential utility in cancer therapy .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: AZD0156 is typically presented as a white to off-white powder.
  • Solubility: The compound exhibits good solubility in organic solvents such as dimethyl sulfoxide.

Chemical Properties

Relevant analyses include high-performance liquid chromatography for purity assessment and stability studies under various conditions .

Applications

Scientific Uses

AZD0156 has several promising applications in scientific research:

  1. Cancer Therapy: Its primary application lies in enhancing the efficacy of radiotherapy and chemotherapy by acting as a radiosensitizer.
  2. Research on DNA Damage Response: AZD0156 serves as a valuable tool for studying the mechanisms underlying DNA repair processes and cellular responses to genotoxic stress.
  3. Potential Therapeutic Use in Other Diseases: Emerging studies suggest that ATM inhibition may have implications beyond cancer treatment, including inflammatory diseases where DNA damage responses play a role .
Introduction to AZD0156 in Targeted Cancer Therapy

Role of ATM Kinase in DNA Damage Response (DDR) Pathways

ATM activation initiates upon detection of DSBs by the MRE11-RAD50-NBS1 (MRN) complex, which recruits and activates ATM through direct protein-DNA interactions [1] [4]. Upon DNA damage, ATM transitions from inactive dimers to active monomers through autophosphorylation at Ser1981 and acetylation by Tip60 [1] [8]. Activated ATM phosphorylates over 700 downstream substrates, including pivotal effectors such as:

  • p53: Induces cell cycle arrest or apoptosis
  • CHK2: Enforces G1/S and G2/M checkpoints
  • KAP1: Facilitates chromatin relaxation for repair accessibility
  • BRCA1: Promotes homologous recombination (HR) repair [1] [4] [8]

ATM’s functionality extends beyond canonical nuclear DDR. Cytoplasmic ATM regulates mitochondrial homeostasis, redox sensing, and innate immunity via the cGAS-STING pathway [4] [8]. Germline ATM mutations cause ataxia-telangiectasia (A-T), characterized by radiation sensitivity, genomic instability, and cancer predisposition, underscoring ATM’s role as a tumor suppressor [4] [8]. Paradoxically, somatic ATM alterations in cancers (e.g., 12.5% of colorectal cancers) confer survival advantages but create therapeutic vulnerabilities targetable by DDR inhibitors [8].

Table 1: Key DDR Kinases and Their Roles

KinasePrimary ActivatorCore FunctionsCancer Relevance
ATMDSBsCell cycle checkpoints, HR repair, apoptosisMutated in 6% of TCGA cancers; A-T syndrome
ATRReplication stress, ssDNA gapsStabilization of replication forks, S-phase arrestOverexpressed in multiple cancers
DNA-PKDSBsNon-homologous end joining (NHEJ)Radioresistance mechanism

Rationale for ATM Inhibition in Oncology

Cancer cells with ATM deficiencies (germline or somatic mutations) exhibit synthetic lethality with inhibitors targeting complementary DDR pathways. This principle underpins the therapeutic strategy for ATM-inhibiting agents like AZD0156:

  • Chemo-/Radiosensitization: ATM-deficient cells show hypersensitivity to DSB-inducing agents (e.g., topoisomerase inhibitors, ionizing radiation). Pharmacological ATM inhibition replicates this vulnerability by abrogating DSB repair competence [3] [7] [9].
  • PARP Inhibitor Synergy: ATM loss impairs HR repair, mirroring BRCA deficiencies. Combined ATM and PARP inhibition (e.g., AZD0156 + olaparib) induces catastrophic DNA damage through concurrent NHEJ and HR defects [7] [9].
  • Immunomodulation: ATM inhibition triggers cytoplasmic mitochondrial DNA leakage, activating cGAS-STING and promoting "immune-inflamed" tumor microenvironments amenable to checkpoint immunotherapy [8].

Preclinical evidence demonstrates that ATM inhibition preferentially targets cancers with DDR defects. For example, ATM-mutant chronic lymphocytic leukemia (CLL) cells show 10-fold greater sensitivity to AZD0156 than wild-type counterparts [8].

AZD0156 as a Selective ATM Inhibitor: Overview of Therapeutic Potential

AZD0156 (molecular weight: 461.56 g/mol; CAS: 1821428-35-6) is an orally bioavailable, ATP-competitive inhibitor of ATM kinase with sub-nanomolar potency (cell IC₅₀ = 0.58 nM) [2] [5] [7]. Its therapeutic profile is characterized by:

  • High Selectivity: >1,000-fold selectivity over related PIKK kinases (ATR IC₅₀ = 6.2 μM; DNA-PK IC₅₀ = 0.14 μM) [3] [7].
  • Mechanistic Action: Blocks ATM autophosphorylation (Ser1981), disrupts downstream phosphorylation (e.g., KAP1, CHK2), and abrogates DNA damage checkpoints [7] [10].
  • Antitumor Efficacy:
  • Synergizes with topoisomerase inhibitors (e.g., irinotecan) in colorectal cancer models, enhancing tumor growth inhibition by 60–80% [3].
  • Combines with PARP inhibitors to induce regression in BRCA1/2-deficient breast cancer patient-derived xenografts [7] [9].

Table 2: Preclinical Efficacy of AZD0156 in Combination Therapies

Combination AgentCancer ModelKey OutcomeReference
IrinotecanColorectal PDX80% tumor growth inhibition vs. 50% with irinotecan alone [3]
OlaparibBRCA2-mutant TNBC PDXTumor regression; suppression of RAD51 foci [7] [9]
Ionizing RadiationFaDu xenograftAbrogation of ATM signaling (pKAP1 reduction) [7] [10]

AZD0156’s chemical structure features a quinolin-2-one core optimized for ATM binding and pharmacokinetics. Its oral bioavailability and solubility enable robust in vivo activity at 30–60 mg/kg doses in xenograft models [5] [7]. Current clinical exploration focuses on leveraging its mechanism to overcome resistance to conventional DNA-damaging therapies.

Properties

CAS Number

1821428-35-6

Product Name

AZD0156

IUPAC Name

8-[6-[3-(dimethylamino)propoxy]pyridin-3-yl]-3-methyl-1-(oxan-4-yl)imidazo[4,5-c]quinolin-2-one

Molecular Formula

C26H31N5O3

Molecular Weight

461.6 g/mol

InChI

InChI=1S/C26H31N5O3/c1-29(2)11-4-12-34-24-8-6-19(16-28-24)18-5-7-22-21(15-18)25-23(17-27-22)30(3)26(32)31(25)20-9-13-33-14-10-20/h5-8,15-17,20H,4,9-14H2,1-3H3

InChI Key

AOTRIQLYUAFVSC-UHFFFAOYSA-N

SMILES

CN1C2=CN=C3C=CC(=CC3=C2N(C1=O)C4CCOCC4)C5=CN=C(C=C5)OCCCN(C)C

Solubility

Soluble in DMSO, not in water

Synonyms

AZD0156; AZD-0156; AZD 0156.

Canonical SMILES

CN1C2=CN=C3C=CC(=CC3=C2N(C1=O)C4CCOCC4)C5=CN=C(C=C5)OCCCN(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.